molecular formula C20H15NO3 B4051834 2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4051834
M. Wt: 317.3 g/mol
InChI Key: AGRVXAASSFZNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core substituted with a hydroxyethylphenyl group at the imide nitrogen. The hydroxyethylphenyl substituent may confer unique steric and electronic properties, influencing solubility, fluorescence, and biological interactions. Naphthalimides are widely studied for their photostability, planar aromatic structure, and tunable electronic properties, making them ideal for antifungal, anticancer, and optoelectronic applications .

Properties

IUPAC Name

2-(2-hydroxy-2-phenylethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-17(13-6-2-1-3-7-13)12-21-19(23)15-10-4-8-14-9-5-11-16(18(14)15)20(21)24/h1-11,17,22H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRVXAASSFZNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known as 6-amino-2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , belongs to the class of isoquinoline derivatives. Its unique structure contributes to its diverse biological activities, which have been the subject of various studies. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O3 . The compound features a benzoisoquinoline core with a hydroxylated phenethyl side chain, which plays a crucial role in its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that isoquinoline derivatives exhibit significant antioxidant properties. The hydroxyl group in the phenethyl side chain is believed to contribute to the radical scavenging ability of the compound. Studies have shown that it can effectively neutralize free radicals, thereby protecting cells from oxidative stress.

2. Anticancer Properties

Several studies have investigated the anticancer potential of isoquinoline derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

3. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It appears to inhibit neuronal apoptosis and reduce inflammation in neuronal cells, suggesting potential applications in conditions like Alzheimer's disease.

4. Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies with different strains, indicating a need for further investigation into its mechanism and spectrum of activity.

Case Studies and Research Findings

StudyFindings
Evaluated antioxidant capacity using DPPH assaySignificant free radical scavenging activity was observed
Investigated cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells via caspase activation
Assessed neuroprotective effects in vitroReduced neuronal death in models of oxidative stress
Examined antimicrobial efficacy against bacterial strainsEffective against Gram-positive bacteria; further studies needed

The biological activities are attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl group facilitates electron donation to neutralize free radicals.
  • Apoptosis Induction : Modulation of pro-apoptotic and anti-apoptotic proteins leads to programmed cell death in cancer cells.
  • Neuroprotection : Inhibition of inflammatory pathways and oxidative damage contributes to neuronal survival.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various conditions:

  • Antioxidant Activity : Research indicates that derivatives of benzo[de]isoquinoline can act as antioxidants, which may help mitigate oxidative stress-related diseases .
  • Anticancer Properties : Some studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives have shown promise against breast and lung cancer cell lines .

Organocatalysis

The compound serves as a catalyst in several organic reactions, particularly in:

  • Aerobic Oxidation Reactions : It facilitates the oxidation of alcohols to ketones or aldehydes under mild conditions, enhancing efficiency and selectivity in synthetic pathways .

Synthesis of Complex Molecules

Due to its reactive functional groups, this compound is utilized in synthesizing more complex organic molecules. It can serve as a building block for:

  • Pharmaceutical Intermediates : The compound can be modified to create various pharmaceutical agents, expanding its utility in drug development .

Case Studies

StudyFocusFindings
Antioxidant EffectsDemonstrated significant reduction in oxidative stress markers in vitro.
Anticancer ActivityInhibited proliferation of MCF-7 breast cancer cells with IC50 values indicating potency.
OrganocatalysisEffective in catalyzing the oxidation of primary alcohols with high yields and selectivity.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyphenethyl substituent undergoes nucleophilic substitution reactions, particularly when activated via hydroxyl group derivatization:

  • Sulfonation : Reaction with mesyl chloride (CH₃SO₂Cl) in chloroform converts the hydroxyl group to a mesylate, enhancing leaving-group capability for subsequent substitutions .

  • Azide Formation : Treatment with NaN₃ in DMF replaces the mesylate with an azide group, enabling click chemistry applications (e.g., Cu-catalyzed alkyne-azide cycloaddition) .

Example Reaction Pathway :

  • Hydroxyl → Mesylate:
    ROH+MsClEt3N, CHCl3ROSO2CH3\text{ROH} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, CHCl}_3} \text{ROSO}_2\text{CH}_3

  • Mesylate → Azide:
    ROSO2CH3+NaN3DMFRN3\text{ROSO}_2\text{CH}_3 + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{RN}_3

Oxidation and Radical Formation

The hydroxyl group participates in oxidation reactions:

  • Oxidation to Carbonyl : Strong oxidants (e.g., KMnO₄ or CrO₃) convert the secondary alcohol to a ketone, altering electronic properties of the phenethyl chain .

  • Radical Generation : Under aerobic conditions, the hydroxyl group can form stable N-oxyl radicals via oxidation, useful in catalytic cycles (e.g., aerobic oxidations) .

Key Data :

ReactantConditionsProductRadical Stability (BDE, kcal/mol)
Target CompoundO₂, Cu(II) catalystN-oxyl radical~92.5 (calculated DFT)

Esterification and Acylation

The hydroxyl group reacts with electrophiles:

  • Acetylation : Treatment with acetic anhydride yields acetylated derivatives, improving lipophilicity .

  • Propargylation : Propargyl bromide in acetone introduces alkyne functionality for further coupling reactions .

Example :
ROH+HC≡CCH2BrK2CO3,acetoneROCH2C≡CH\text{ROH} + \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{ROCH}_2\text{C≡CH}

Cycloaddition and Cross-Coupling

The aromatic system and substitutents enable participation in:

  • Diels-Alder Reactions : Electron-deficient benzoisoquinoline acts as a dienophile with electron-rich dienes .

  • Suzuki-Miyaura Coupling : Halogenated derivatives (e.g., bromo-substituted analogs) undergo Pd-catalyzed cross-coupling with boronic acids .

Comparative Reactivity of Structural Analogs

Reactivity varies with substituents, as shown below:

CompoundKey ReactionYield (%)Conditions
Target CompoundMesylation85MsCl, Et₃N, CHCl₃
5,8-Di-tert-butyl analog Radical formation90O₂, Cu(II)
2-(3-Hydroxypropyl) analog Propargylation78K₂CO₃, acetone
2-Benzyl analog Suzuki coupling65Pd(PPh₃)₄, K₂CO₃

Mechanistic Insights

  • Radical Stability : The hydroxyphenethyl group stabilizes N-oxyl radicals via resonance, with bond dissociation energy (BDE) comparable to N-hydroxyphthalimide (NHPI) .

  • Electronic Effects : Electron-withdrawing benzoisoquinoline enhances electrophilicity, favoring nucleophilic attacks on the hydroxyphenethyl chain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, emphasizing substituent effects on synthesis, properties, and applications:

Compound Substituents Synthesis (Yield, Conditions) Key Properties Applications Ref.
2-(2-Hydroxyethyl)-6-((1-methyl-1H-tetrazol-5-yl)thio)-1H-benzo[de]isoquinoline-1,3(2H)-dione Hydroxyethyl + tetrazole-thio Nucleophilic substitution (50.3% yield, K₂CO₃/DMF) Melting point >250°C, purity 99.9%; antifungal synergy with fluconazole Antifungal agents
2-((4-Hydroxybenzylidene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5a) Benzylideneamino + hydroxyl Schiff base reaction (ethanol, glacial acetic acid) Electro-optical properties; DFT-calculated NLO activity Optical materials, antiviral studies
6-(Allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) Dimethylaminoethyl + allylamino Nitro substitution with allylamine (ethanol reflux) pH-sensitive fluorescence; copolymerizable with styrene Metal ion sensors, polymer-based optoelectronics
2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Aminophenyl Literature-based synthesis (details unspecified) Solid at RT; hydrogen-bonding capability Medicinal chemistry (biological target interaction)
2-(2-(Piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Piperazine-ethyl Reflux with piperazine derivative (toluene, triethylamine) Cytotoxicity against cancer cell lines Antitumor agents (preclinical evaluation)
2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione Benzyl Commercial synthesis (high purity grades available) Molecular weight 287.31; high purity forms (99.999%) Life science research, organic electronics

Structural and Functional Analysis

  • Hydroxyethyl Derivatives (e.g., Compounds 7b, 8a–c) :

    • The hydroxyethyl group enhances hydrophilicity, improving solubility in polar solvents.
    • Thio-linked heterocycles (e.g., tetrazole, pyrimidine) increase antifungal potency by targeting fungal cytochrome P450 enzymes .
    • High melting points (>250°C) suggest strong intermolecular interactions, likely π-π stacking and hydrogen bonding .
  • Amino-Functionalized Analogs (e.g., 5a, NI3, 13): Schiff base derivatives (e.g., 5a) exhibit tunable optical properties due to extended conjugation; computational studies predict strong nonlinear optical (NLO) responses . Dimethylaminoethyl groups (e.g., NI3) enable pH-dependent fluorescence via protonation in acidic environments (e.g., lysosomes) .
  • Aminophenyl derivatives (e.g., 13) are bioactive scaffolds for drug discovery, with amino groups enabling covalent or electrostatic target binding .

Key Research Findings

Substituent position critically impacts functionality. For example, NI3 (imide-bound dimethylaminoethyl) shows stronger metal ion sensing than NI4 (C-4-bound receptor) .

Thioether-linked heterocycles enhance antifungal activity by 8–16-fold compared to unsubstituted naphthalimides .

Computational modeling (DFT/TDDFT) validates structure-property relationships, guiding the design of NLO-active derivatives .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its analogues?

Methodological Answer:

  • Multi-step synthesis : Begin with substituted indanones (e.g., 4-(substituted-phenyl)-2,3-dihydro-1H-inden-1-one) and proceed via carboxylation, cyclization, and hydroxylation. For example, carboxylation of 30c (4-(2,4-difluorophenyl)indanone) yields 31c (2-carboxymethyl-3-(2,4-difluorophenyl)benzoic acid), followed by cyclization with hydroxylamine to form the target compound (e.g., 8c) .
  • Yield optimization : Reaction conditions (e.g., reflux time, solvent selection) significantly impact yields. For instance, cyclization steps may yield 30–63% depending on substituent steric/electronic effects .
  • Characterization : Confirm purity and structure via 1H^1H/13C^{13}C NMR, HRMS, and elemental analysis. For example, 1H^1H NMR of 8c shows aromatic proton signals at δ 7.89 (d, J=9.0HzJ = 9.0 \, \text{Hz}) and δ 7.53 (d, J=9.0HzJ = 9.0 \, \text{Hz}) .

Q. How should researchers handle solubility and stability challenges during experimental preparation?

Methodological Answer:

  • Solubility protocols :
    • In vitro : Use DMSO as a primary solvent. If insoluble, test ethanol, DMF, or aqueous solutions with surfactants (e.g., 10% Tween 80 in saline) .
    • In vivo : For oral administration, suspend in 0.5% CMC Na; for injection, use DMSO:Tween 80:saline (10:5:85) .
  • Stability :
    • Store powder at -20°C (3-year stability) or -80°C (6 months in solution). Avoid repeated freeze-thaw cycles .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 8.5–7.8 ppm, hydroxyl groups at δ 9.6–9.9 ppm). 13C^{13}C NMR confirms carbonyl (C=O) signals at ~163–165 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI(−) mode for accurate mass determination (e.g., m/z 389.41 for 34a) .
  • LogP and tPSA : Predict membrane permeability using computational tools (e.g., LogP = 0.538, tPSA = 57.61) .

Q. How can researchers evaluate the biological activity of this compound?

Methodological Answer:

  • Acylating activity : Test interactions with nucleophiles (e.g., thiols, amines) to assess potential as an enzyme inhibitor or DNA intercalator .
  • In vitro assays : Use cell-based models to measure cytotoxicity, apoptosis induction, or oxidative stress. Start with low concentrations (1–10 µM) due to limited toxicity data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent variation : Synthesize analogues with electron-withdrawing (e.g., -CF3_3, -F) or electron-donating (e.g., -CH3_3) groups on the phenyl ring. For example, 8b (4-CF3_3 substituent) showed altered bioactivity compared to 8a (4-CH3_3) .
  • QSAR modeling : Use computational tools to correlate substituent properties (e.g., Hammett constants, molar refractivity) with activity data. Validate models via in vitro testing .

Q. How should researchers address contradictions in solubility or bioactivity data across studies?

Methodological Answer:

  • Controlled replication : Standardize solvent systems (e.g., DMSO lot, purity) and temperature during dissolution.
  • Data normalization : Express bioactivity relative to internal controls (e.g., % inhibition vs. reference inhibitors). For example, discrepancies in IC50_{50} values may arise from assay conditions (pH, serum proteins) .

Q. What strategies are recommended for assessing toxicity in the absence of comprehensive data?

Methodological Answer:

  • Tiered testing :
    • Acute toxicity : Start with in vitro assays (e.g., hemolysis, Ames test) .
    • Subchronic exposure : Use zebrafish or rodent models at escalating doses (1–100 mg/kg). Monitor organ histopathology and biomarkers (e.g., ALT, creatinine) .
  • Read-across analysis : Compare structural analogues (e.g., naphthalimide derivatives) with known toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.